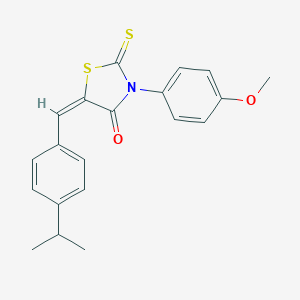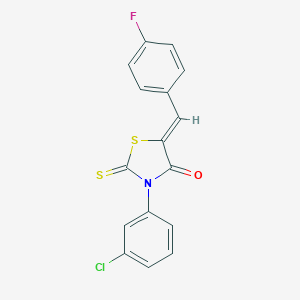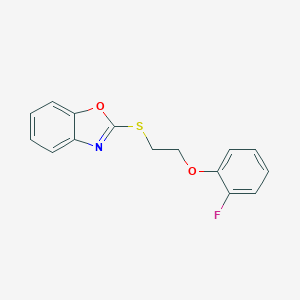![molecular formula C17H25N3O2 B403678 2-(piperidin-1-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B403678.png)
2-(piperidin-1-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a piperidine ring, a propoxybenzylidene group, and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide typically involves the condensation of 4-propoxybenzaldehyde with 2-(1-piperidinyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- 2-(1-piperidinyl)-N’-(4-methoxybenzylidene)acetohydrazide
- 2-(1-piperidinyl)-N’-(4-ethoxybenzylidene)acetohydrazide
- 2-(1-piperidinyl)-N’-(4-butoxybenzylidene)acetohydrazide
Uniqueness
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity
特性
分子式 |
C17H25N3O2 |
|---|---|
分子量 |
303.4g/mol |
IUPAC名 |
2-piperidin-1-yl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H25N3O2/c1-2-12-22-16-8-6-15(7-9-16)13-18-19-17(21)14-20-10-4-3-5-11-20/h6-9,13H,2-5,10-12,14H2,1H3,(H,19,21)/b18-13+ |
InChIキー |
NXRLQRGWQLAWKZ-QGOAFFKASA-N |
SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCCCC2 |
異性体SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCC2 |
正規SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCCCC2 |
溶解性 |
45.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B403601.png)
![(5E)-2-anilino-5-[(2,4-dimethylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B403604.png)
![(5E)-2-anilino-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B403605.png)
![[2-ethoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B403606.png)



![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403612.png)




